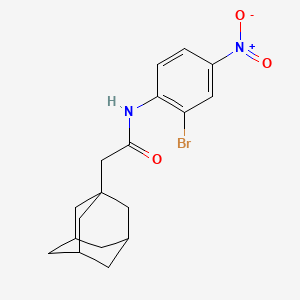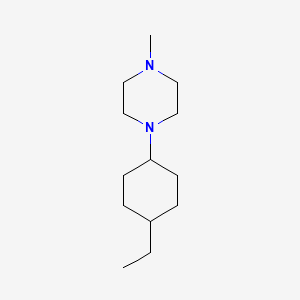![molecular formula C21H22N2O3 B5177838 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD153035 is a potent inhibitor of epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer.
Wirkmechanismus
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation and survival. Inhibition of EGFR signaling by 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to have significant biochemical and physiological effects. In cancer cells, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone. One direction is to investigate the potential use of 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone in combination with other inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is to study the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to develop more potent and selective EGFR inhibitors that can be used in clinical settings.
Synthesemethoden
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using a multi-step process. The first step involves the reaction of 2-allyl-6-methoxyphenol with 3-chloropropylamine to form the intermediate 3-(2-allyl-6-methoxyphenoxy)propylamine. This intermediate is then reacted with 4(3H)-quinazolinone in the presence of a base to form 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[3-(2-methoxy-6-prop-2-enylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-16-9-6-12-19(25-2)20(16)26-14-7-13-23-15-22-18-11-5-4-10-17(18)21(23)24/h3-6,9-12,15H,1,7-8,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKVLCXFIDMQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5177781.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5177792.png)
![1-methoxy-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5177795.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5177803.png)

![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
